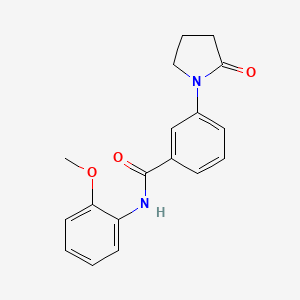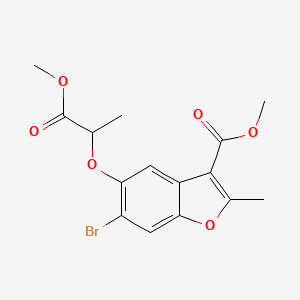![molecular formula C18H20N2O2S B4933284 N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4933284.png)
N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC).
Mécanisme D'action
N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide selectively targets mutated forms of EGFR, particularly the T790M mutation, which is responsible for resistance to first-generation TKIs. It irreversibly binds to the ATP-binding site of the mutant EGFR, preventing its activation and downstream signaling pathways that drive cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to effectively inhibit the growth of NSCLC cells in vitro and in vivo. It has also demonstrated a favorable safety profile, with fewer side effects compared to other TKIs. N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to improve progression-free survival and overall survival in patients with EGFR T790M mutation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for mutated EGFR, ease of synthesis, and favorable safety profile. However, it also has some limitations, including its irreversible binding to EGFR, which may limit its use in combination therapies, and the potential for acquired resistance to N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide.
Orientations Futures
Future research on N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide should focus on identifying novel combination therapies that can enhance its efficacy and overcome resistance mechanisms. Additionally, studies should investigate the potential use of N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide in other types of cancer that overexpress EGFR, such as head and neck cancer and colorectal cancer. Finally, research should explore the potential use of N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide in combination with immunotherapies to enhance the immune response against cancer cells.
Méthodes De Synthèse
N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis starts with the preparation of 4-(1-azepanylcarbonyl)aniline, which is then reacted with 2-bromo-5-fluorothiophene to form N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide. The final product is obtained through purification and isolation using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of NSCLC. It has been shown to effectively inhibit the activity of EGFR, a protein that is overexpressed in many types of cancer, including NSCLC. N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has demonstrated superior efficacy compared to other TKIs in patients with EGFR T790M mutation, a common resistance mechanism to first-generation TKIs.
Propriétés
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-17(16-6-5-13-23-16)19-15-9-7-14(8-10-15)18(22)20-11-3-1-2-4-12-20/h5-10,13H,1-4,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPOCTGNEOCIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-bromophenyl)-3,5-pyrazolidinedione](/img/structure/B4933208.png)
![N~1~-(4-isopropylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4933213.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933222.png)
![10-acetyl-3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933226.png)
![N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B4933233.png)
![1-(3-phenyl-2-propen-1-yl)-4-[2-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B4933239.png)
![2-[1-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4933271.png)
![1-(4-biphenylyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4933274.png)

![6-bromo-3-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4933292.png)

![8-methoxy-4-methyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B4933302.png)
![methyl 4-[5-(4-thiomorpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B4933308.png)